molecular formula C15H9Cl2N3OS B12491928 N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B12491928
M. Wt: 350.2 g/mol
InChI Key: FFGRJZINQUQPBD-UHFFFAOYSA-N
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Description

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a benzamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological activities.

Properties

Molecular Formula

C15H9Cl2N3OS

Molecular Weight

350.2 g/mol

IUPAC Name

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H9Cl2N3OS/c16-11-7-6-10(8-12(11)17)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h1-8H,(H,18,20,21)

InChI Key

FFGRJZINQUQPBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the esterification of 3,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. By binding to the active site of the enzyme, the compound can disrupt its normal function, leading to the inhibition of tumor growth or microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and selectivity

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